Product packaging for (-)-Coumachlor(Cat. No.:CAS No. 70888-76-5)

(-)-Coumachlor

Cat. No.: B1455467
CAS No.: 70888-76-5
M. Wt: 342.8 g/mol
InChI Key: DEKWZWCFHUABHE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Coumachlor is a single-enantiomer form of the first-generation anticoagulant rodenticide, Coumachlor . It belongs to the 4-hydroxycoumarin class of compounds and functions as a vitamin K antagonist . Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme . This blockade disrupts the recycling of vitamin K, which is an essential cofactor for the synthesis of active blood clotting factors (including prothrombin), leading to a severe impairment of the blood coagulation cascade and ultimately causing death by internal hemorrhage . While the racemic mixture of Coumachlor is now largely obsolete as a rodenticide , the individual (-)-enantiomer holds significant value in modern scientific research. It is primarily used as a reference standard in analytical and forensic chemistry for the enantioselective separation and detection of anticoagulant rodenticides in biological and environmental samples . Researchers also utilize it in metabolic and toxicological studies to investigate the distinct biological activities, environmental fates, and pharmacokinetic profiles of individual enantiomers, which can differ from the racemic mixture. This product is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, human, or veterinary use . Hazard Statements: Toxic if swallowed (H301), Fatal in contact with skin (H310), May cause damage to organs through prolonged or repeated exposure (H373), Harmful to aquatic life with long lasting effects (H412) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClO4 B1455467 (-)-Coumachlor CAS No. 70888-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWZWCFHUABHE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70888-76-5
Record name Coumachlor, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070888765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COUMACHLOR, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479TYR2D1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Coumachlor

Foundational Synthetic Routes to the Coumarin (B35378) Nucleus

The coumarin nucleus, a core component of (-)-Coumachlor, can be synthesized through various established chemical reactions. These methods provide the foundational scaffold upon which further modifications can be made to produce specific coumarin derivatives.

Several classical methods for coumarin synthesis include:

Pechmann Condensation: This is one of the most widely used methods for preparing coumarin derivatives. derpharmachemica.com It involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org Various acid catalysts can be employed, such as sulfuric acid, phosphorus pentoxide, aluminum chloride, and trifluoroacetic acid. sciensage.infotandfonline.com The reaction proceeds through esterification or transesterification, followed by ring closure. wikipedia.orgsciensage.info

Perkin Reaction: Developed by William Henry Perkin in 1868, this reaction produces α,β-unsaturated aromatic acids, including coumarins, from an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org For coumarin synthesis, salicylaldehyde (B1680747) is reacted with acetic anhydride using a weak base like sodium acetate (B1210297) or triethylamine (B128534) as a catalyst. wikipedia.orgsciforum.netnih.gov The mechanism is believed to involve an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Knoevenagel Condensation: This reaction involves the coupling of a compound with an active methylene (B1212753) group (like ethyl acetoacetate (B1235776) or diethyl malonate) with a 2-hydroxy aromatic aldehyde. jmchemsci.comyoutube.com The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine. sciensage.infojmchemsci.com This method is particularly useful for synthesizing coumarins with substituents at the 3-position. jmchemsci.com

Wittig Reaction: This reaction provides a route to 3,4-unsubstituted coumarins. ijcce.ac.ir It generally involves the reaction of a suitable o-hydroxybenzaldehyde with a Wittig reagent, such as an ethoxycarbonyl triphenylphosphorane. ijcce.ac.ir One-pot condensation reactions have been developed using ethyl bromoacetate (B1195939) and an o-hydroxybenzaldehyde in the presence of triphenylphosphine. ijcce.ac.ir

Claisen Rearrangement, Reformatsky Reaction, and Kostanecki-Robinson Reaction: These are other notable methods for synthesizing the coumarin nucleus. sciensage.infojmchemsci.comresearchgate.net

The following table summarizes the key features of these foundational synthetic routes:

Reaction Name Reactants Catalyst/Conditions Key Features
Pechmann Condensation Phenol, β-ketoesterAcid catalyst (e.g., H₂SO₄, AlCl₃)Widely applicable for 4-substituted coumarins. derpharmachemica.comwikipedia.orgorganic-chemistry.org
Perkin Reaction Aromatic aldehyde (e.g., salicylaldehyde), Acid anhydrideAlkali salt of the acid (e.g., sodium acetate)Historical method for coumarin synthesis. wikipedia.orgsciforum.net
Knoevenagel Condensation 2-Hydroxy aromatic aldehyde, Active methylene compoundWeak base (e.g., piperidine, pyridine)Yields coumarins often substituted at position 3. jmchemsci.comyoutube.com
Wittig Reaction o-Hydroxybenzaldehyde, Wittig reagentOften requires refluxing conditions.Good for synthesizing 3,4-unsubstituted coumarins. ijcce.ac.ir

Specific Approaches for this compound Synthesis

Enantioselective Synthesis and Stereochemical Considerations in Coumachlor (B606769) Production

This compound possesses a chiral center, making its enantioselective synthesis a critical area of research. The stereochemistry of the molecule significantly influences its biological activity.

Asymmetric synthesis of 4-hydroxycoumarin (B602359) derivatives, including coumachlor, often involves enantioselective Michael additions. The Tagliapietra group developed a one-pot-three-component tandem Knoevenagel-hetero-Diels-Alder cycloaddition reaction. nih.gov This method utilizes an in situ generated 3-arylidene-2,4-chromanedione and an isopropenyl ether derived from (-)-menthol to produce (S)-coumachlor in 56% yield with 93% enantiomeric excess (ee). nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of warfarin (B611796) and related compounds like coumachlor. nih.govbeilstein-journals.org Chiral primary amine thiourea (B124793) bifunctional catalysts have been used to promote the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding products with excellent enantioselectivities. beilstein-journals.org Similarly, imidazolidine (B613845) catalysts have been employed for the asymmetric Michael addition of cyclic 1,3-dicarbonyl compounds to α,β-unsaturated enones. philarchive.org

The absolute configuration of coumachlor has been determined through X-ray crystallographic analysis and by comparing its optical rotation to that of warfarin and acenocoumarol. philarchive.orguncw.edu Advanced analytical techniques like HPLC-MS-MS with β-cyclodextrin columns and chiral micellar electrokinetic chromatography-mass spectrometry (MEKC-MS) are used to separate and identify the enantiomers of coumachlor. vulcanchem.com

Green Chemistry Methodologies in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods for coumarin derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Key green chemistry methodologies applied to coumarin synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate coumarin synthesis via Pechmann and Knoevenagel condensations. derpharmachemica.comarabjchem.orgmdpi.comaip.org This technique often leads to higher yields, shorter reaction times, and solvent-free conditions. mdpi.comrsc.orgsci-hub.se For instance, the Pechmann condensation of phenols with ethyl acetoacetate can be efficiently carried out under microwave irradiation using catalysts like FeF₃ or dipyridine copper chloride. nih.govarkat-usa.org Knoevenagel condensations of salicylaldehydes with active methylene compounds also show improved efficiency under microwave conditions. aip.orgrsc.orgaip.org

Use of Ionic Liquids: Ionic liquids are being explored as reusable and environmentally benign catalysts and reaction media for coumarin synthesis. tandfonline.comtandfonline.com Brønsted acidic ionic liquids have been shown to be effective catalysts for the Pechmann condensation under solvent-free conditions, with the catalyst being recyclable for multiple runs. tandfonline.comresearchgate.netrsc.org Cholinium-based ionic liquids have also been demonstrated as cheap and reusable catalysts for this reaction. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. Several methods for coumarin synthesis, particularly those utilizing microwave irradiation or solid catalysts, can be performed under solvent-free conditions. derpharmachemica.commdpi.comsci-hub.senih.govtandfonline.com The Wittig reaction for coumarin synthesis has also been adapted to solvent-free conditions, providing an environmentally friendly pathway. ijcce.ac.ir

The following table highlights some green chemistry approaches for coumarin synthesis:

Methodology Reaction Type Catalyst/Medium Advantages
Microwave Irradiation Pechmann, KnoevenagelFeF₃, Amberlyst-15, PiperidineReduced reaction times, higher yields, often solvent-free. derpharmachemica.comarabjchem.orgmdpi.comaip.orgsci-hub.se
Ionic Liquids PechmannBrønsted acidic ionic liquids, Cholinium-based ionic liquidsReusable catalyst, solvent-free conditions, high yields. tandfonline.comresearchgate.netrsc.orgrsc.org
Solvent-Free Synthesis Pechmann, Knoevenagel, WittigVarious solid and ionic liquid catalystsReduced waste, environmentally friendly. derpharmachemica.comijcce.ac.irmdpi.comnih.govtandfonline.com

Design and Synthesis of Novel Coumachlor Derivatives and Analogues

The synthesis of novel derivatives and analogues of coumachlor is an active area of research, driven by the desire to explore structure-activity relationships. Modifications to the coumarin core or the side chain can lead to compounds with altered properties.

Researchers have synthesized various coumarin derivatives by introducing different functional groups or heterocyclic rings. For example, coumarin-based triazoles have been synthesized via copper(I)-catalyzed click reactions. nih.gov Pyrazole-containing coumarins have been prepared through microwave-assisted synthesis. nih.gov The synthesis of spiro[dihydrofurocoumarin/pyrazolone] heterocycles has been achieved through a one-pot asymmetric reaction of 4-hydroxycoumarins with unsaturated pyrazolones. rsc.org

The synthesis of 3-substituted coumarins is of particular interest. unimi.it One-pot methods have been developed for the synthesis of 3-alkyl coumarins, and metal-free procedures have been reported for functionalizing the 3-position with an indole (B1671886) scaffold. unimi.it Furthermore, 3-(p-azido, amino, and nitrobenzyl)-4-hydroxycoumarins have been synthesized. nih.gov

Investigation of Coordination Chemistry and Metal Complexes of Coumachlor

Coumachlor, with its potential donor atoms, can act as a ligand to form coordination complexes with various metal ions. The study of these metal complexes is a growing field, as complexation can significantly alter the properties of the parent molecule.

Complexes of coumarin derivatives with lanthanide ions such as cerium(III), lanthanum(III), and neodymium(III) have been synthesized and characterized. vulcanchem.comresearchgate.netnih.gov In these complexes, coumachlor can act as a bidentate ligand, with both the lactone and keto-carbonyl groups coordinating to the metal ion. vulcanchem.comcapes.gov.br These lanthanide complexes often exhibit non-electrolytic behavior. vulcanchem.comcapes.gov.br

Studies have shown that lanthanide complexes of coumachlor can exhibit enhanced cytotoxic properties compared to similar complexes with warfarin. vulcanchem.com The cerium(III) complex of coumachlor, in particular, has demonstrated high cytotoxic activity in laboratory tests. vulcanchem.com Gallium(III) complexes of coumarins like warfarin have also been synthesized and studied, highlighting the broad interest in the metal-coordinating abilities of this class of compounds. mdpi.com

Biochemical and Molecular Mechanisms of Action of Coumachlor

Antagonism of Vitamin K and its Metabolic Cycling in Coagulation Pathways

The coagulation cascade relies on a series of vitamin K-dependent clotting factors, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins C and S. nih.govfao.orgwikitox.org The biological activity of these proteins is dependent on a post-translational modification called gamma-carboxylation, where specific glutamate (B1630785) (Glu) residues are converted to gamma-carboxyglutamate (B555490) (Gla) residues. nih.govmdpi.comhaematologica.org This carboxylation is essential for the calcium-binding properties of these factors, enabling them to bind to phospholipid surfaces at the site of vascular injury and participate in the clotting process. haematologica.org

This critical carboxylation reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is intricately linked to the vitamin K cycle (Figure 1). fao.orgmdpi.com In this cycle, vitamin K hydroquinone (B1673460) (KH2), the reduced form of vitamin K, is oxidized to vitamin K 2,3-epoxide (KO). mdpi.comnih.gov For the coagulation process to be sustained, KO must be recycled back to KH2. This recycling involves two key steps: the reduction of KO to vitamin K quinone (K) and the subsequent reduction of K to KH2. fao.orgnih.gov

(-)-Coumachlor, like other coumarin (B35378) anticoagulants, acts as a potent antagonist of this cycle. nih.govmedchemexpress.com It disrupts the regeneration of the active form of vitamin K, thereby limiting the availability of the necessary cofactor for GGCX. wikitox.orgwikipathways.org

Figure 1: The Vitamin K Cycle and the Site of Action of this compound

The vitamin K cycle is a critical pathway for the activation of coagulation factors. Vitamin K hydroquinone (KH2) is a necessary cofactor for the γ-glutamyl carboxylase (GGCX), which converts glutamate residues on clotting factor precursors to γ-carboxyglutamate (Gla). This process results in the oxidation of KH2 to vitamin K epoxide (KO). Vitamin K Epoxide Reductase (VKOR) is responsible for recycling KO back to vitamin K quinone (K) and then to KH2, allowing the cycle to continue. This compound inhibits VKOR, breaking the cycle and leading to a deficiency of active clotting factors.

Inhibition of Vitamin K Epoxide Reductase (VKOR) Activity by Coumachlor (B606769)

The primary molecular target of this compound is the enzyme Vitamin K Epoxide Reductase (VKOR). researchgate.netnih.govproquest.com This enzyme, specifically the VKORC1 subunit, is responsible for the reduction of vitamin K epoxide to vitamin K quinone, a rate-limiting step in the vitamin K cycle. researchgate.netnih.govnih.gov By inhibiting VKORC1, this compound effectively halts the regeneration of vitamin K hydroquinone. nih.gov

Research has shown that various 4-hydroxycoumarin (B602359) derivatives, including coumachlor, directly inhibit VKORC1. nih.gov Studies comparing the inhibitory effects of different oral anticoagulants have provided insights into their relative potencies. For instance, in vitro assays using human VKORC1 have been employed to determine the half-maximal inhibitory concentration (IC50) values for various coumarins. While specific IC50 data for the (-)-enantiomer of coumachlor is not always distinctly reported from the racemic mixture, studies on coumachlor (racemic) have demonstrated its potent inhibitory effect on VKORC1. nih.govresearchgate.net One study reported an IC50 value of 0.7 µM for coumachlor on VKORC1. nih.gov

The inhibition of VKOR by coumarins is considered to be a key event leading to their anticoagulant effect. This inhibition results in the accumulation of inactive vitamin K epoxide and a depletion of the reduced vitamin K hydroquinone necessary for the carboxylation of clotting factors. researchgate.net

Downstream Effects on Vitamin K-Dependent Carboxylation Processes

The inhibition of VKOR by this compound has significant downstream consequences for the synthesis of functional coagulation factors. fao.orgwikitox.org The depletion of vitamin K hydroquinone directly impairs the activity of γ-glutamyl carboxylase (GGCX), as it lacks its essential cofactor. mdpi.comwikipathways.org

As a result, the vitamin K-dependent clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S are synthesized in an under-carboxylated or non-carboxylated state. wikitox.orgnih.gov These inactive precursor proteins, often referred to as Proteins Induced by Vitamin K Absence or Antagonism (PIVKAs), are released into the circulation but are unable to effectively participate in the coagulation cascade. fao.org The lack of gamma-carboxylation prevents them from binding calcium ions and subsequently to phospholipid membranes, a critical step for their activation and function in hemostasis. haematologica.org

The net result is a dose-dependent decrease in the concentration of functional clotting factors, leading to a prolongation of clotting times, such as the prothrombin time (PT), and an increased risk of hemorrhage. wikipedia.orgwikitox.org The onset of the anticoagulant effect is delayed, as it depends on the clearance of already circulating, functional clotting factors. wikitox.org

Mechanisms of Resistance to Anticoagulant Action of Coumachlor

Genetic Basis of Resistance: VKORC1 Gene Polymorphisms

The primary mechanism of resistance to (-)-Coumachlor and other coumarin (B35378) derivatives is rooted in genetic mutations within the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. rodentgreen.comnih.gov This gene encodes the VKORC1 enzyme, which is the molecular target of these anticoagulants. nih.govmedlineplus.gov The enzyme plays a crucial role in the vitamin K cycle, a process essential for the activation of blood clotting factors. medlineplus.govplos.org Anticoagulants like this compound inhibit this enzyme, leading to a failure in blood coagulation and eventual death by hemorrhage. rrac.info However, specific genetic variations can alter the enzyme's structure, reducing its sensitivity to the inhibitory effects of the anticoagulant. medlineplus.gov

The identification of the VKORC1 gene in 2004 was a landmark in understanding anticoagulant resistance. rodentgreen.com Research has since identified numerous single nucleotide polymorphisms (SNPs) in the VKORC1 gene that result in amino acid substitutions in the enzyme. rodentgreen.comjax.org These substitutions can significantly decrease the binding affinity of coumarin anticoagulants to the VKORC1 enzyme, thereby conferring resistance. medlineplus.govresearchgate.net

Mutations have been found in all three exons of the VKORC1 gene. peerj.comnih.gov Some of the most well-documented and impactful substitutions occur at specific "hotspots" within the gene, particularly in exon 3. plos.orgeuropa.eu For instance, mutations at amino acid position 139 (e.g., Tyr139Cys, Tyr139Phe, Tyr139Ser) are frequently associated with high levels of resistance to first-generation anticoagulants (FGARs) like warfarin (B611796) and coumatetralyl (B606773). jax.orgreading.ac.uk The Tyr139Cys mutation, for example, has been identified as a potential cause of warfarin resistance in Rattus flavipectus in China. researchgate.net Similarly, the Leu120Gln mutation is linked to resistance in brown rats. peerj.comnih.gov

The functional impact of these substitutions is a reduced ability of the anticoagulant to bind to and inhibit the VKORC1 enzyme. medlineplus.gov This necessitates higher doses of the compound to achieve an anticoagulant effect. medlineplus.gov For example, the Asp36Tyr polymorphism leads to a VKORC1 enzyme with a decreased affinity for warfarin. medlineplus.gov Studies using recombinant expression of VKORC1 have demonstrated that mutations at Tyr139 confer varying degrees of resistance to warfarin. jax.org It is assumed that these mutations arose from random genetic events, and may have been present at very low frequencies in rodent populations even before the widespread use of anticoagulants. reading.ac.uk

Table 1: Selected Amino Acid Substitutions in the VKORC1 Gene and Their Association with Anticoagulant Resistance

Amino Acid Substitution Species Location (Exon) Associated Resistance Reference(s)
Asp36Tyr Human - Warfarin resistance, requiring higher doses. medlineplus.gov
Tyr139Cys Rattus norvegicus, Rattus flavipectus 3 Resistance to first-generation anticoagulants. plos.orgresearchgate.net
Tyr139Ser Rattus norvegicus 3 High resistance to warfarin and coumatetralyl. jax.orgreading.ac.uk
Tyr139Phe Rattus norvegicus 3 Resistance to chlorophacinone (B1668802) and bromadiolone (B606368). plos.orgresearchgate.net
Leu120Gln Rattus norvegicus 3 Resistance to first-generation anticoagulants. peerj.comnih.gov
Val66Met Human - Coumarin resistance. nih.gov
Ala21Thr Rattus rattus 1 Relevance to resistance is uncertain. peerj.comnih.gov

Resistance conferred by VKORC1 mutations is typically inherited as a co-dominant trait. researchgate.neteuropa.eu This means that individuals heterozygous for a resistance allele (carrying one resistant and one susceptible allele) exhibit an intermediate phenotype. researchgate.neteuropa.eu They are more resistant to anticoagulants than homozygous susceptible individuals (wild-type) but less resistant than homozygous resistant individuals. researchgate.neteuropa.eu

This co-dominant expression has significant implications for the dynamics of resistance in the field. Heterozygous rodents have a survival advantage over susceptible individuals in areas where anticoagulants are used, allowing the resistance allele to persist and spread within the population. researchgate.net Even if the dose is not high enough to control homozygous resistant animals, it can still be effective against heterozygous individuals, a factor that influences the selection and management of rodenticides. researchgate.neteuropa.eu The presence of co-dominant resistance highlights the complexity of managing rodent populations where different genotypes with varying levels of susceptibility coexist. researchgate.net

Elucidation of Specific Amino Acid Substitutions and Their Functional Impact on VKORC1 Sensitivity

Role of Enhanced Metabolic Degradation by Cytochrome P450 Enzymes in Resistance

While VKORC1 mutations are the primary driver of high-level resistance, another mechanism involves the enhanced metabolic breakdown of anticoagulants by cytochrome P450 (CYP) enzymes. rodentgreen.comresearchgate.netnih.gov CYPs are a large family of enzymes primarily responsible for the metabolism and detoxification of a wide range of foreign compounds (xenobiotics), including drugs and pesticides. thibodeauxlab.comnih.govfrontiersin.org

Research has indicated that increased expression of specific P450 genes can contribute to resistance. nih.govgoogleapis.com For instance, studies in Norway rats (Rattus norvegicus) have shown that elevated cytochrome activity, in conjunction with VKORC1 mutations like Tyr139Cys or Leu120Gln, contributed to resistance against the anticoagulants bromadiolone and difenacoum, respectively. rodentgreen.com In some cases, higher expression of certain P450 cytochromes was observed in female rats compared to males, suggesting a potential gender-based difference in metabolic resistance. rodentgreen.com The specific P450 enzymes involved can vary, with P450 1A2 and 2A6 being identified as key mediators in the metabolic activation and deactivation of coumarin in liver preparations. nih.gov

Population Genetics and Evolutionary Dynamics of Anticoagulant Resistance in Target Species

The emergence and spread of anticoagulant resistance in rodent populations is a classic example of rapid evolution driven by intense selection pressure. rodentgreen.comroyalsocietypublishing.org The widespread and continuous use of rodenticides like this compound has created an environment where individuals with resistance mutations have a significant survival advantage. rodentgreen.comreading.ac.uk

Population genetic studies have revealed that resistance mutations have arisen independently multiple times in different rodent populations across the globe. rodentgreen.com This phenomenon, known as convergent evolution, is demonstrated by the variety of different amino acid substitutions found in the VKORC1 gene of resistant rats and mice worldwide. rodentgreen.comjax.org The genetic basis for this resistance can arise from either new, spontaneous mutations or from standing genetic variation, where resistance alleles were already present at a very low frequency before the introduction of anticoagulants. researchgate.netresearchgate.net

Once a resistance allele appears, its fate is governed by evolutionary dynamics. ethz.ch Gene flow, through the migration of resistant rodents, can facilitate the spread of these alleles across landscapes, potentially leading to a rapid increase in the frequency of resistance in previously susceptible populations. researchgate.net The spatial distribution of resistance is often patchy, with high frequencies in some locations and complete absence in others. europa.eu

However, resistance can come at a biological cost. researchgate.net In the absence of anticoagulant pressure, resistance mutations may be detrimental, for example, by causing lower reproductive success. researchgate.net This fitness cost can lead to a decrease in the frequency of resistance alleles if the use of anticoagulants is ceased. The interplay between the strong positive selection in the presence of rodenticides and the potential negative selection in their absence shapes the complex evolutionary dynamics of anticoagulant resistance in target species. researchgate.netelifesciences.org

Advanced Analytical Methodologies for Coumachlor Quantification and Detection

Chromatographic Techniques

Chromatography is the cornerstone of (-)-Coumachlor analysis, providing the necessary separation from other compounds that may be present in the sample matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

HPLC is a widely adopted technique for the analysis of coumarinic anticoagulant rodenticides, including this compound. oup.com Its versatility is enhanced by the availability of various detectors, each suited for different analytical requirements.

UV and Fluorescence Detection: For coumarinic compounds like this compound, fluorescence detection is often preferred over UV detection due to its higher sensitivity. oup.comnih.gov The native fluorescence of these compounds allows for their detection at low concentrations. oup.com For instance, a method was developed for eight anticoagulant rodenticides, where coumarinic derivatives were analyzed using gradient elution and fluorimetric detection. nih.gov The emission spectra for coumachlor (B606769), along with coumatetralyl (B606773) and warfarin (B611796), showed maxima at 390 nm when excited at 325 nm. oup.com In contrast, indanedione rodenticides in the same study were analyzed using isocratic elution and UV detection, which was found to be less sensitive. oup.comnih.gov Another HPLC method utilized a UV diode-array detector (DAD) for the simultaneous screening of 13 anticoagulant compounds, including coumachlor. oup.com This method employed a gradient elution with an acetonitrile (B52724) and phosphate (B84403) buffer on a Nucleosil ODS column, with UV spectra recorded from 200 to 400 nm. oup.com

Mass Spectrometry (MS) Detection: Pairing HPLC with a mass spectrometer (MS) offers enhanced specificity and is suitable for complex matrices where interferences can be a significant issue. oup.com An HPLC-high-resolution tandem mass spectrometry (HR-MS-MS) method has been validated for the qualitative identification of six anticoagulant rodenticides, including coumachlor, in whole blood. oup.comnih.gov This approach provides a high degree of confidence in the identification of the analyte. oup.com

A summary of HPLC methods for this compound analysis is presented below:

Interactive Data Table: HPLC Methods for this compound Analysis
Technique Detection Mode Key Features Reference
Reversed-Phase HPLC Fluorescence & UV Gradient elution for coumarins (fluorescence), isocratic for indanediones (UV). oup.comnih.gov
HPLC UV-DAD Screening of 13 anticoagulants; gradient elution. oup.com
HPLC-HR-MS-MS High-Resolution Tandem MS Qualitative identification in whole blood. oup.comnih.gov
HPLC Fluorescence Used for the simultaneous determination of 8 anticoagulant rodenticides. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for the trace-level quantification of this compound in complex biological and environmental samples.

UPLC-MS/MS methods have been developed for the simultaneous analysis of multiple anticoagulant rodenticides, including this compound, in various matrices such as animal liver, blood, and urine. mdpi.comakjournals.com These methods are prized for their high sensitivity and selectivity. researchgate.net For instance, a method was established for the rapid quantitative determination of eight anticoagulant rodenticides in human blood and urine, which is particularly useful in emergency poisoning cases. akjournals.com Another study detailed a UPLC-MS/MS method for analyzing 13 anticoagulant rodenticides in animal biological samples, highlighting the technique's capability for multi-residue analysis. researchgate.net

The optimization of MS/MS parameters is critical for achieving the desired sensitivity and specificity. This involves selecting appropriate precursor and product ions for each analyte in multiple reaction monitoring (MRM) mode. nih.gov For coumachlor, the deprotonated ion [M-H]⁻ at m/z 341.0 has been identified as the precursor ion in negative ion mode electrospray ionization (ESI). akjournals.com

Optimization of Sample Preparation Techniques for Complex Biological and Environmental Matrices

The analysis of this compound in biological and environmental samples is often complicated by the presence of interfering substances. Therefore, effective sample preparation is a critical step to extract the analyte and remove matrix components that could affect the accuracy and precision of the analysis.

Several extraction techniques have been employed, with the choice depending on the sample matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): A double extraction with diethylether-ether acetate (B1210297) has been used for serum samples. oup.com

Solid-Phase Extraction (SPE): SPE is a common cleanup technique. For example, after protein precipitation with acetonitrile, the supernatant from whole blood samples was further processed using SPE. oup.comoup.com Mixtures of acetone (B3395972)/diethylether and acetone/chloroform have been used to extract anticoagulants from liver, with the extracts then applied to SPE cartridges. oup.comnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, often with modifications, has gained popularity for its simplicity and efficiency. A modified QuEChERS protocol was developed for the extraction of 13 anticoagulant rodenticides from sheep blood and tissue samples, demonstrating improved cleanup and reduced matrix effects. nih.govacs.org This method has also been adapted for the analysis of rodenticides in soil. mdpi.com

Turbulent Flow Chromatography (TFC): For rapid analysis, online TFC has been combined with LC-MS/MS for the determination of anticoagulant rodenticides in human blood and urine, minimizing the need for extensive sample pre-processing. akjournals.comakjournals.com

Optimization of the extraction process is key. For instance, different ratios of dichloromethane (B109758) and acetone were tested for liver samples, with a 70:30 (vol/vol) mixture yielding the highest recovery. researchgate.net

Rigorous Method Validation for Research and Monitoring

To ensure the reliability of analytical results, methods for the quantification of this compound must undergo rigorous validation. This process assesses several key performance characteristics as outlined in international guidelines. europa.eu

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated over various concentration ranges. For example, one HPLC method showed good linearity from 0.25 to 20.0 mg/L with a coefficient of determination (R²) higher than 0.992. researchgate.net Another study checked linearity over a concentration range of 0.1-0.6 microgram/g. nih.gov For UPLC-MS/MS methods, linearity is often assessed using matrix-matched calibration curves to compensate for matrix effects. nih.govacs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. isca.me These values are crucial for determining the suitability of a method for trace analysis. For an HPLC-fluorescence method, the LOD for coumachlor was not explicitly stated but was noted to be suitable for diagnosis. oup.com In a UPLC-MS/MS method, the LOQ for coumachlor in human blood was reported as 3.0 ng/mL and 0.6 ng/mL in urine. akjournals.com Another LC-MS/MS method for soil analysis reported an LOQ of 0.5 ng/g. mdpi.com

Recovery: Recovery experiments are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is successfully extracted from the sample matrix. Acceptable recovery is typically within the range of 70-120%. mdpi.com In one study, the recovery of coumachlor from liver samples ranged from 70% to 109%. researchgate.net Another method reported recoveries from spiked liver samples to be between 51.7% and 78.2% for different anticoagulants. nih.gov

Reproducibility: Reproducibility, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV%), measures the precision of a method under different conditions (e.g., different days, analysts, or instruments). An intralaboratory reproducibility for an HPLC method, expressed as CV%, was found to be not greater than 14%. researchgate.net For another method, the within-run and between-run variability were between 5.7% and 10.3%. nih.gov

A summary of validation parameters from a representative study is provided in the table below.

Interactive Data Table: Example of Method Validation Parameters for Anticoagulant Rodenticide Analysis

Parameter Value/Range Comments Reference
Linearity (R²) > 0.992 Concentration range: 0.25-20.0 mg/L researchgate.net
Recovery 70% - 109% For liver samples researchgate.net
Reproducibility (CV%) ≤ 14% Intralaboratory researchgate.net
LOQ (Blood) 3.0 ng/mL UPLC-MS/MS method akjournals.com
LOQ (Urine) 0.6 ng/mL UPLC-MS/MS method akjournals.com

Environmental Dynamics and Non Target Organism Interactions of Coumachlor

Environmental Pathways and Distribution in Ecosystems

(-)-Coumachlor, a hydroxycoumarin derivative, is a first-generation anticoagulant rodenticide. epa.govnih.gov While now considered largely obsolete in many regions, its historical use and potential continued availability in some countries warrant an understanding of its environmental behavior. herts.ac.uk Due to its low aqueous solubility and non-volatile nature, the primary pathways for its entry into ecosystems are through direct application of baits and subsequent distribution by biotic and abiotic factors. herts.ac.uk

Once in the terrestrial environment, this compound can be found in soil and may be ingested by non-target organisms. mdpi.com The persistence and mobility of this compound in soil are critical factors influencing its potential for contaminating surrounding environmental compartments, including water bodies and biota. mdpi.com Soil acts as a reservoir from which the compound can be transferred to other parts of the ecosystem. mdpi.com

The distribution of this compound in ecosystems is also heavily influenced by the movement and interaction of organisms. Rodents that consume baits can travel before succumbing to the toxic effects, thereby distributing the compound and its metabolites over a wider area. who.int This biological transport mechanism is a key pathway for the contamination of diverse habitats beyond the initial application sites.

Investigation of Trophic Transfer Mechanisms in Food Webs

The transfer of this compound through food webs occurs primarily via secondary poisoning. who.int This process involves predators or scavengers consuming rodents that have ingested coumachlor-laced bait. who.int This is a well-documented exposure route for many non-target wildlife species. frontiersin.org

At the base of the food web, invertebrates have been identified as potential vectors for the transfer of anticoagulant rodenticides to insectivorous animals like small mammals, reptiles, and birds. mdpi.com Although direct evidence for this compound is limited, the principle of trophic transfer through invertebrate consumption is a recognized pathway for similar compounds. mdpi.com

The bioaccumulation of this compound in the liver of exposed organisms is a significant aspect of its trophic transfer. who.int The liver is the primary organ for the accumulation and storage of anticoagulant rodenticides. who.int This accumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. fctemis.orgeeer.org Predators at the top of the food chain, such as raptors and carnivorous mammals, are particularly at risk of accumulating high concentrations of these compounds. diva-portal.org

Behavioral Ecotoxicology Studies in Aquatic and Terrestrial Model Organisms

Behavioral ecotoxicology provides sensitive endpoints for assessing the sublethal effects of environmental contaminants. fisheriesjournal.com Studies on various pollutants have shown that exposure can lead to significant alterations in the behavior of both aquatic and terrestrial organisms, which can have ecological consequences. fisheriesjournal.commdpi.com

In aquatic environments, contaminants can alter the swimming and feeding behavior of fish. fisheriesjournal.com Research on other rodenticides, such as brodifacoum, has demonstrated dose-dependent effects on the locomotor activity of zebrafish larvae. researchgate.netnih.gov For instance, exposure to certain concentrations of these compounds can initially stimulate swimming activity, followed by a reduction as toxicity progresses. researchgate.netnih.gov While specific studies on this compound's behavioral effects on aquatic organisms are not extensively detailed in the provided results, it is listed as a compound that can be detected in water and is toxic to mammals, suggesting a potential for adverse effects on aquatic life. researchgate.netnih.gov

On land, sublethal exposure to anticoagulant rodenticides can affect the behavior of non-target animals. frontiersin.org For example, altered diurnal patterns and reduced avoidance of open areas have been observed in rats exposed to anticoagulants, potentially making them more vulnerable to predation. frontiersin.org This can, in turn, increase the risk of secondary poisoning for predators. frontiersin.org Furthermore, non-target animals that ingest sublethal doses may exhibit symptoms like lethargy, loss of balance, and reduced responsiveness, which can impair their survival and reproductive success. researchgate.net

Environmental Surveillance and Residue Monitoring in Biota

Monitoring for anticoagulant rodenticide residues in wildlife is a critical tool for assessing the extent of environmental contamination and the risk to non-target species. Surveillance programs often analyze liver tissues from deceased wildlife, as the liver is the primary site of accumulation for these compounds. who.intdiva-portal.org

Studies have detected residues of various anticoagulant rodenticides in a wide range of non-target wildlife, including birds of prey, and mammalian predators. vpcrac.orgescholarship.org While second-generation anticoagulants are more frequently detected in recent surveys, first-generation compounds like this compound are still included in analytical panels. mdpi.combiologicaldiversity.org For example, a 2021 summary of pesticide exposures in California included coumachlor (B606769) in its list of first-generation anticoagulants to be tested for in wildlife samples, although none of the tested birds in that specific report had detectable levels. biologicaldiversity.org

The presence of these residues, even at low concentrations, indicates exposure and the potential for sublethal effects. frontiersin.org Monitoring data helps to identify "hot spots" of contamination and informs regulatory decisions aimed at mitigating the risks of secondary poisoning. frontiersin.org The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of these compounds at very low levels in various environmental matrices, including soil and biological tissues. mdpi.commdpi.com

Q & A

Q. How can researchers ensure reproducibility of this compound synthesis based on literature protocols?

  • Methodological Answer : Adhere to strict experimental documentation: (i) Detail reaction conditions (solvent, temperature, catalyst), (ii) Report yields and purification steps (e.g., recrystallization solvents), (iii) Cross-validate spectral data with published reference values (e.g., ChemSpider ID 10443016) . Include raw data (e.g., NMR spectra) in supplementary materials to enable peer verification .

Q. What are the best practices for integrating this compound data from disparate literature sources?

  • Methodological Answer : Conduct a systematic review using Google Scholar’s advanced operators (e.g., "this compound" AND "metabolism") and citation tracking to identify high-impact studies . Prioritize primary sources from peer-reviewed journals over grey literature. Cross-check CAS RN 81-82-3 and ECHA 201-378-1 identifiers to resolve nomenclature inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes of this compound derivatives?

  • Methodological Answer : Apply X-ray crystallography to unambiguously determine absolute configuration . For indirect methods, compare experimental optical rotation values ([α]ᴅ) with literature data and validate via computational modeling (e.g., density functional theory (DFT) for predicted vs. observed chiral activity) . Document statistical confidence intervals (e.g., 95% CI) for enantiomeric excess (ee%) measurements .

Q. What experimental strategies optimize this compound’s bioactivity in rodenticide resistance studies?

  • Methodological Answer : Design dose-response assays using in vivo models (e.g., Rattus norvegicus) with controlled variables: (i) Administer this compound via oral gavage at 0.1–10 mg/kg, (ii) Monitor prothrombin time (PT) and clotting factors (e.g., Factor II, VII, IX) weekly, (iii) Use LC-MS/MS to quantify plasma metabolite profiles . Include sham and positive control groups (e.g., warfarin) to isolate compound-specific effects .

Q. How should researchers validate analytical methods for detecting this compound in environmental matrices?

  • Methodological Answer : Follow ISO/IEC 17025 guidelines: (i) Perform spike-and-recovery tests in soil/water samples (70–130% recovery target), (ii) Establish limits of detection (LOD) and quantification (LOQ) via calibration curves (R² ≥ 0.995), (iii) Validate inter-laboratory reproducibility using reference materials (e.g., Coumachlor standard DES C11710000) . Use ANOVA to assess batch-to-batch variability .

Q. What computational approaches predict this compound’s environmental fate and toxicity?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate biodegradation half-lives and bioaccumulation factors (BCF). Validate predictions with experimental soil adsorption coefficients (Koc) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) . Use molecular docking simulations to study interactions with vitamin K epoxide reductase (VKOR) .

Data Management & Reproducibility

Q. How to address discrepancies in this compound’s reported physicochemical properties (e.g., solubility, log P)?

  • Methodological Answer : Replicate measurements under standardized conditions (OECD 105/117 guidelines). For solubility, use shake-flask method in buffered solutions (pH 7.4); for log P, employ HPLC-derived retention indices . Publish raw datasets with metadata (temperature, instrumentation) to facilitate meta-analyses .

Q. What protocols ensure ethical compliance in vertebrate studies involving this compound?

  • Methodological Answer : Submit proposals to institutional animal care committees (IACUC) with: (i) Justification of sample sizes (power analysis), (ii) Humane endpoints (e.g., ≤20% weight loss), (iii) CO2 euthanasia protocols . Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

Literature & Citation Practices

Q. How to navigate conflicting bioactivity data for this compound across historical patents and modern studies?

  • Methodological Answer : Use PatBase or Google Patents to trace compound evolution (e.g., Geigy Rodenticide Exp.332). Cross-reference patent claims (e.g., efficacy thresholds) with peer-reviewed ecotoxicology data, prioritizing studies post-REACH regulation (post-2007) . Flag irreproducible claims in supplementary critique sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.